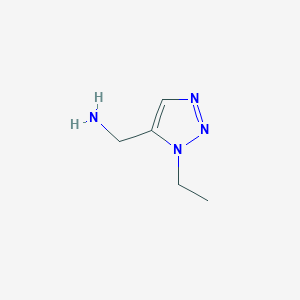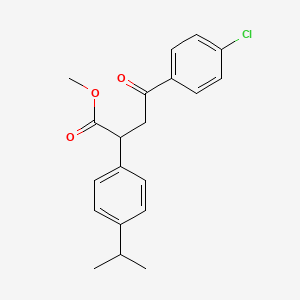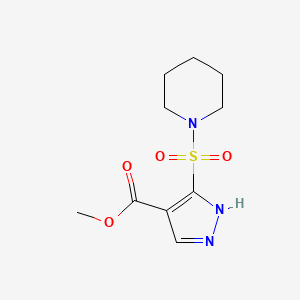
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide, commonly known as DMF, is a potent and selective inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). DMF has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
TNF-α Production Inhibition
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide and similar compounds have been evaluated as inhibitors of tumor necrosis factor-alpha (TNF-α) production. A study found that while these compounds were less active than corresponding phthalimides, some exhibited significant inhibitory activity. One compound, N-(4,6-dimethylpyridin-2-yl)pentafluorobenzamide, showed potential in reducing inflammation in animal models, suggesting a potential application in treating inflammatory conditions (Collin et al., 1999).
Radioligand Development for PET Imaging
Novel radioligands based on this chemical structure have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. These compounds demonstrated high binding affinity and specificity for mGluR1 in vitro, making them useful for studying brain functions and disorders (Fujinaga et al., 2012).
Studying Conformational Equilibria
Research on N-(pyrimidin-2-yl)pentafluorobenzamide, a related compound, showed that it adopts a cis amide bond in the solid state. The study of its conformational equilibrium in solution provided insights into molecular interactions and solvation effects, which is valuable for understanding drug design and molecular behavior (Forbes et al., 2001).
Antiproliferative Activity and Molecular Docking Study
A related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized and found to possess marked inhibition against various human cancer cell lines. The study also included molecular docking, showing potential interactions with specific protein targets, indicating possible applications in cancer therapy (Huang et al., 2020).
PET Ligand Development for mGluR1 Imaging
Another study focused on developing PET ligands for imaging mGluR1. They synthesized a compound that demonstrated specific binding to mGluR1 in various brain regions, suggesting its use for in vivo evaluation of mGluR1 in neurological studies (Yamasaki et al., 2011).
Mecanismo De Acción
Target of Action
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide is a potent inhibitor that specifically targets tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular activities such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound this compound interacts with its targets, the tyrosine kinases, by binding to their inactive domains . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of the tyrosine kinases, thereby altering the signal transduction cascades they control.
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These pathways are involved in critical cellular processes such as cell growth, differentiation, metabolism, and apoptosis . The downstream effects of this inhibition can lead to the suppression of these cellular processes, which can have significant therapeutic implications, particularly in diseases like cancer.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tyrosine kinase activity. This inhibition disrupts various cellular processes controlled by these enzymes, potentially leading to the suppression of cell growth and proliferation . In the context of diseases like cancer, this can result in the inhibition of tumor growth and progression.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c1-20(2)12-6-7-17-11(19-12)8-18-14(21)13-9(15)4-3-5-10(13)16/h3-7H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEUXRCIFOYPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610712.png)



![2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2610721.png)
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2610724.png)


![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)



![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2610732.png)
![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)